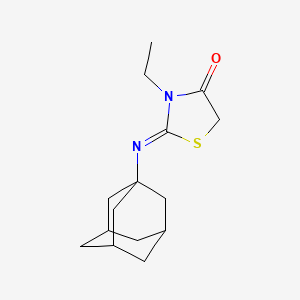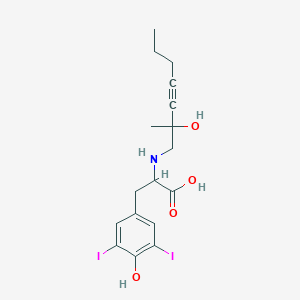
2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one (AET) is a heterocyclic compound that has been widely studied due to its potential applications in medicinal chemistry. It is a member of the thiazolidinone family of compounds, which have been found to possess a range of biological activities, including antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer properties. In
作用機序
The mechanism of action of 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and immune responses. Additionally, 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the growth and spread of tumors. 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has also been found to inhibit the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Additionally, 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has been shown to inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation and pain.
実験室実験の利点と制限
One advantage of using 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one in lab experiments is that it has been shown to exhibit a range of biological activities, which can make it a useful tool for studying various cellular processes and pathways. Additionally, 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several potential future directions for research on 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one. One area of interest is the development of 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the elucidation of the mechanism of action of 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one, which could help to identify new targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one in animal models and humans.
合成法
The synthesis of 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one involves the reaction of 1-adamantylamine with ethyl isothiocyanate in the presence of a base, such as potassium carbonate, in a solvent, such as ethanol. The resulting product is then treated with acetic anhydride and triethylamine to yield 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one. The overall reaction scheme is shown below:
科学的研究の応用
2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. It has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has been shown to have antiviral activity against the hepatitis C virus.
特性
IUPAC Name |
2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-2-17-13(18)9-19-14(17)16-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGZVTAXWYBZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CSC1=NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Adamantylimino)-3-ethyl-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide](/img/structure/B4961278.png)

![2-((1-adamantylmethyl){[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4961289.png)

![N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B4961300.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide](/img/structure/B4961329.png)
![4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B4961339.png)
![4-({[5-(4-chlorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4961340.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4961343.png)
![3-allyl-5-{4-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4961344.png)

![4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4961364.png)
